molecular formula C12H10N3O3+ B163266 hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione CAS No. 133826-05-8

hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione

Cat. No.: B163266
CAS No.: 133826-05-8
M. Wt: 244.23 g/mol
InChI Key: CRCOWBHLRIKIGR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione involves its role as a cofactor in redox reactions. It facilitates electron transfer between NADPH and various substrates, thereby participating in metabolic processes . The compound’s molecular targets include specific oxidoreductases that mediate these reactions .

Properties

CAS No.

133826-05-8

Molecular Formula

C12H10N3O3+

Molecular Weight

244.23 g/mol

IUPAC Name

hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione

InChI

InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1

InChI Key

CRCOWBHLRIKIGR-UHFFFAOYSA-O

SMILES

[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O

Canonical SMILES

[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O

Synonyms

8-HMDI
8-hydroxy-5-deazaisoalloxazine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.